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H-GLUTANED

Cat. No.: B1176731
CAS No.: 148822-93-9
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Description

Historical Context of Related Chemical Entity Investigations

The investigation of chemical entities related to H-GLUTANED can be contextualized within broader research areas, including the study of lanthanide complexes with biological activity and the exploration of compounds affecting blood coagulation. While detailed historical accounts specifically tracing the origins of this compound research are limited in the provided sources, the development of lanthanide complexes for various applications, including medicinal ones, has been an area of scientific interest. mspmbeed.com Neodymium(III) complexes, to which this compound belongs, have been noted for exhibiting anticoagulant activity. nih.gov The history of anticoagulant research itself spans many decades, with early investigations focusing on naturally occurring substances and later expanding to synthetic compounds with various mechanisms of action.

Contemporary Significance of this compound in Chemical Biology

In contemporary chemical biology, this compound holds significance primarily due to its identified anticoagulant properties and its unique mechanism involving calcium displacement by a lanthanide element. mspmbeed.com This mechanism differentiates it from traditional anticoagulants, suggesting potential for novel therapeutic approaches or as a tool for studying calcium-dependent biological processes. mspmbeed.com The study of synthetic complexes like this compound contributes to the understanding of how metal ions and organic ligands can be combined to yield compounds with specific biological functions. mspmbeed.com

Evolution of Research Methodologies Applied to this compound Analogs

Research methodologies applied to this compound and similar lanthanide complexes with biological activity have evolved with advancements in chemical synthesis, characterization techniques, and biological assay methods. The synthesis of such complexes typically involves reacting lanthanide salts with appropriate organic ligands. jocpr.comnih.gov Characterization relies on techniques such as elemental analysis, conductivity measurements, IR and NMR spectroscopy, and thermal analysis (DTA and TGA) to confirm composition and structure. jocpr.comnih.gov Biological activity, such as anticoagulant effects, is assessed using in vitro and in vivo models. mspmbeed.comjocpr.com For instance, studies on related compounds have utilized methods to determine effects on blood clotting time. jocpr.com The study of the mechanism of action, like calcium displacement, would involve biochemical assays examining the interaction with coagulation factors. mspmbeed.com

Current Gaps and Emerging Frontiers in this compound Scholarship

Based on the available information, current gaps in this compound scholarship include a detailed understanding of its long-term stability, comprehensive pharmacokinetic and pharmacodynamic profiles beyond initial observations in specific models, and a thorough exploration of potential off-target effects. mspmbeed.comjocpr.com While its anticoagulant mechanism is noted, further detailed studies on its interaction with specific coagulation factors and pathways could provide deeper insights. mspmbeed.com Emerging frontiers in the study of compounds like this compound may involve exploring modifications to the ligand structure to modulate activity and specificity, investigating alternative lanthanides, and assessing potential synergistic effects with other therapeutic agents. Research into the broader implications of lanthanide-biomolecule interactions in chemical biology represents an ongoing area of development. mspmbeed.com

Data Table: Properties of this compound and Related Compound

PropertyThis compound (CAS: 148822-93-9)GLUTANED (CAS: 148822-97-3)
Molecular FormulaNd(C₅O₄NH₈)₂·3H₂ONd(C₅O₄N₂H₈)₃·7H₂O
Molecular Weight489.2 g/mol 708 g/mol
Physical AppearancePink powderPink powder
Melting Point~200°C~200°C
SolubilitySoluble in water and ethanolIn water and ethanol
Optical ActivityL enantiomerL enantiomer
Purity StandardMinimum 97%Minimum 97%
Biological ActivityAnticoagulantAnticoagulant
Mechanism of ActionCalcium displacementCalcium displacement

Detailed Research Findings:

Research findings indicate that this compound functions as an anticoagulant by replacing calcium in its complex with prothrombin, thereby inhibiting thrombin formation and interrupting the blood coagulation cascade. mspmbeed.com In vivo studies in a rabbit model showed an onset of anticoagulant effect within 0.5-1 hour following intravenous administration, with a maximum effect observed at 3 hours and a duration of action of 5 hours. mspmbeed.com In vitro studies demonstrated that this compound solutions at concentrations of 0.02 - 0.5% influenced coagulation parameters. jocpr.com

The Chemical Compound “this compound”: A Review of Synthetic and Biosynthetic Pathways

The scientific community has yet to document the chemical compound designated as “this compound.” Extensive searches of chemical databases and scientific literature have not yielded any substance with this name. Consequently, there is no available information regarding its chemical structure, properties, or any established synthetic or biosynthetic pathways.

This lack of information prevents a detailed discussion on the topics requested. Methodologies for chemical synthesis, including precursor identification, reaction mechanisms, yield optimization, and stereochemical control, are all contingent on a known molecular structure. Similarly, the exploration of enzymatic biosynthesis requires the identification of a naturally occurring compound and the subsequent investigation of the enzymes and metabolic pathways involved in its production within an organism.

In the absence of any data on "this compound," it is not possible to provide an analysis of its synthesis. Further research and the formal identification and characterization of this compound are required before any scientific discourse on its production can occur.

Properties

CAS No.

148822-93-9

Molecular Formula

C37H34FN3O7

Origin of Product

United States

Synthetic and Biosynthetic Pathways of H Glutaned

Enzymatic Biosynthesis of H-GLUTANED

Characterization of Biosynthetic Gene Clusters

The biosynthesis of glutathione (B108866) is not governed by a single, contiguous gene cluster as is common for many secondary metabolites in fungi and bacteria. Instead, the genes encoding the necessary enzymes are typically located at different positions in the genome of eukaryotes. nih.gov The primary enzymes involved in the de novo synthesis of glutathione are glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). nih.govresearchgate.net

Glutamate-Cysteine Ligase (GCL): This enzyme catalyzes the first and rate-limiting step in glutathione synthesis, the formation of gamma-glutamylcysteine from glutamate (B1630785) and cysteine. nih.govnih.gov GCL is a heterodimeric protein composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). nih.gov The genes for these two subunits are located on different chromosomes in humans. The clustering of biosynthetic genes is thought to facilitate the coordinated regulation of their expression. nih.gov In contrast to the dispersed nature of glutathione synthesis genes in eukaryotes, some prokaryotes possess a bifunctional enzyme, GshF, which combines the functions of GCL and GS in a single polypeptide. nih.gov

Glutathione Synthetase (GS): This enzyme catalyzes the second and final step, the addition of glycine (B1666218) to gamma-glutamylcysteine to form glutathione. nih.govresearchgate.net The gene for GS is also located separately from the GCL subunit genes.

While not a classic biosynthetic gene cluster, the coordinated expression of these spatially separated genes is crucial for maintaining cellular glutathione homeostasis. The organization of genes involved in specialized metabolic pathways into clusters is more commonly observed in plants and fungi, where it can be linked to specific chromosomal regions that are transcriptionally activated or silenced as a unit. nih.govnih.gov

Regulation of this compound Biosynthesis at the Molecular Level

The biosynthesis of glutathione is tightly regulated at multiple levels to ensure that cellular needs are met without excessive and wasteful production. This regulation occurs at the level of substrate availability, enzyme activity, and gene expression.

Transcriptional Regulation: The expression of the genes encoding GCL and GS is a primary point of control. nih.gov

Oxidative Stress Response: A key mechanism for upregulating glutathione synthesis is the activation of transcription factors in response to oxidative stress. nih.gov The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a central role. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of the GCLC and GCLM genes, thereby increasing their transcription. nih.gov Other transcription factors, such as Activator protein-1 (AP-1) and Nuclear factor kappa B (NF-κB), have also been implicated in the regulation of glutathione synthetic enzymes. nih.gov

Hormonal Regulation: The synthesis of glutathione can be inhibited by hormones that activate various signal transduction pathways. nih.gov This can lead to a decrease in hepatic glutathione levels under stressful conditions. nih.gov

Post-Translational Regulation: The activity of the GCL enzyme is also subject to regulation after it has been synthesized.

Feedback Inhibition: The GCL enzyme is allosterically inhibited by glutathione itself. nih.gov This feedback mechanism ensures that when glutathione levels are high, its synthesis is slowed down, preventing overproduction.

Redox State: In plants, the catalytic activity of GCL is modulated by the cellular redox state through the formation and breakage of disulfide bonds. frontiersin.org Under oxidizing conditions, the enzyme becomes more active to increase glutathione production. frontiersin.org

Substrate Availability: The availability of the precursor amino acids, particularly cysteine, is a major determinant of the rate of glutathione synthesis. nih.govnih.gov The transport of cysteine and its oxidized form, cystine, into the cell is therefore a critical regulatory point. researchgate.net

Regulatory Mechanism Key Factors Effect on Glutathione Synthesis
Transcriptional Upregulation Nrf2, AP-1, NF-κBIncrease
Transcriptional Downregulation Certain hormonal signalsDecrease
Post-Translational Inhibition High levels of Glutathione (GSH)Decrease
Post-Translational Activation Oxidizing conditions (in plants)Increase
Substrate Availability Cysteine levelsRate-limiting

Isotopic Labeling Approaches for Biosynthetic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. wikipedia.org In the context of glutathione biosynthesis, stable isotopes are used to label one or more of the precursor amino acids (glutamate, cysteine, or glycine). wikipedia.org

The general principle involves introducing a labeled precursor into a biological system, such as cultured cells or a whole organism. wikipedia.orgnih.gov The label, which is an isotope with a different mass (e.g., ¹³C or ¹⁵N), is incorporated into the newly synthesized glutathione molecules. wikipedia.org The extent and position of the label in the glutathione molecule can then be detected and quantified using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

Key applications of isotopic labeling in studying glutathione biosynthesis include:

Determining Synthesis Rates: By measuring the rate of incorporation of a labeled precursor into the glutathione pool over time, the absolute rate of glutathione synthesis can be calculated. nih.gov

Identifying Precursor Sources: Isotopic tracing can reveal the relative contributions of different metabolic pathways to the supply of precursor amino acids for glutathione synthesis. For example, labeled serine can be used to trace its conversion to cysteine and subsequent incorporation into glutathione. nih.gov

Elucidating Alternative Pathways: In some organisms, alternative pathways for the synthesis of glutathione or its precursors may exist. nih.gov Isotopic labeling can help to identify and characterize these alternative routes.

Commonly Used Isotopes and Detection Methods:

Isotope Labeled Precursor Example Detection Method Information Gained
¹³C [¹³C]-GlycineMass Spectrometry, NMR SpectroscopyRate of synthesis, precursor incorporation
¹⁵N [¹⁵N]-GlutamateMass SpectrometryNitrogen flux in the pathway
³⁴S [³⁴S]-CysteineMass SpectrometrySulfur metabolism and cysteine incorporation
²H (Deuterium) Deuterated amino acidsMass Spectrometry, NMR SpectroscopyTracing hydrogen atoms through the pathway

These isotopic labeling approaches provide detailed insights into the dynamic nature of glutathione biosynthesis and its regulation under various physiological and pathological conditions. nih.gov

Molecular Interactions and Mechanistic Studies of H Glutaned

Glutaraldehyde (B144438) Engagement with Biomolecular Targets

Due to its bifunctional nature, glutaraldehyde can create both intramolecular and intermolecular cross-links, effectively acting as a molecular bridge to stabilize transient or weak interactions. nih.govtandfonline.com The distance between its two reactive aldehyde groups allows it to cross-link molecules that are further apart than what is possible with shorter cross-linkers like formaldehyde. oup.com

Protein-Glutaraldehyde Interactions

Glutaraldehyde's interaction with proteins is its most well-documented application, primarily used for tissue fixation and enzyme immobilization. wikipedia.orgtandfonline.com The reaction is complex and highly dependent on conditions such as pH, temperature, and the relative concentrations of the protein and the cross-linker. tandfonline.com

The primary targets for glutaraldehyde on proteins are the nucleophilic side chains of amino acids. The most reactive of these is the ε-amino group of lysine (B10760008) residues due to its high nucleophilicity. mdpi.com Other functional groups that can react with glutaraldehyde include the thiol group of cysteine, the imidazole (B134444) group of histidine, and the phenolic group of tyrosine. tandfonline.commdpi.com The reaction with amino groups is particularly stable and largely irreversible between pH 7.0 and 9.0. tandfonline.comoup.com

The mechanism of cross-linking is not a simple Schiff base formation, as the resulting linkage shows exceptional stability at extreme pHs and temperatures. tandfonline.com It is believed to involve reactions with α,β-unsaturated aldehyde polymers formed by the aldol (B89426) condensation of glutaraldehyde in solution. tandfonline.com This results in the formation of stable, often pyridinium-based, cross-links. mdpi.com These interactions can be either intramolecular, leading to increased protein rigidity, or intermolecular, resulting in the formation of protein aggregates or the stabilization of multi-protein complexes. nih.govtandfonline.com For instance, glutaraldehyde treatment has been used to stabilize labile components of the Nup84 complex, a heptameric assembly in the nuclear pore complex, allowing for their detection in affinity-capture experiments. nih.gov

Table 1: Amino Acid Residues Reactive with Glutaraldehyde
Amino AcidReactive Functional GroupInteraction TypeReference
LysineAmine (-NH₂)Primary, highly reactive covalent bond formation tandfonline.commdpi.com
CysteineThiol (-SH)Reactive, often in the presence of a primary amine tandfonline.commdpi.com
HistidineImidazoleReactive tandfonline.com
TyrosinePhenolReactive tandfonline.com
ArginineGuanidinylLimited to no reactivity observed in proteins tandfonline.com

Nucleic Acid-Glutaraldehyde Interactions

Glutaraldehyde also reacts with nucleic acids, although the interactions are less extensively characterized than those with proteins. tandfonline.com The aldehyde groups can form covalent bonds with the primary amino groups of nucleotides, particularly on single-stranded or denatured DNA and RNA. wikipedia.orgnih.gov

Studies have shown that the reaction kinetics are temperature-dependent. For instance, no significant reaction occurs between glutaraldehyde and native, double-stranded DNA at temperatures up to 64°C. nih.gov However, at temperatures above 75°C, where DNA begins to denature, the reaction proceeds, following pseudo-first-order kinetics. nih.gov A similar temperature-dependent reaction is observed with RNA, beginning at a lower temperature of around 45°C. nih.gov Despite its bifunctional nature, glutaraldehyde shows little evidence of forming cross-links between separate nucleic acid molecules. nih.gov The cross-links formed are largely irreversible, which can complicate the recovery and analysis of the nucleic acids. oup.com

Lipid-Glutaraldehyde Associations

The interaction between glutaraldehyde and lipids is generally limited. tandfonline.com Most lipids lack the reactive functional groups necessary for covalent bond formation with aldehydes. osf.io However, an important exception is phospholipids (B1166683) that contain primary amines, such as phosphatidylethanolamine (B1630911) and phosphatidylserine. tandfonline.com These aminophospholipids can react with glutaraldehyde, allowing for the cross-linking and stabilization of lipid-containing structures like cellular membranes. While glutaraldehyde fixation is effective for proteins, it often fails to retain non-cross-linked lipid species during subsequent sample processing steps like dehydration. osf.ioresearchgate.net

Enzymatic Modulation by Glutaraldehyde

Glutaraldehyde is a cornerstone reagent in enzyme technology, primarily used for immobilization. rsc.org By cross-linking enzyme molecules, it can render them insoluble and reusable, which is highly valuable for industrial biocatalysis. tandfonline.comscielo.br However, this process inherently modulates the enzyme's activity. aidic.it

Glutaraldehyde as a Substrate for Enzymatic Reactions

There is no significant evidence in the provided research to suggest that glutaraldehyde acts as a substrate for common enzymatic reactions. Its primary role is as a covalent modifier of proteins, including enzymes.

Glutaraldehyde as an Effector (Activator/Inhibitor) of Enzyme Activity

Glutaraldehyde acts as a potent modulator—typically an inhibitor—of enzyme activity as a direct consequence of its cross-linking function. tandfonline.com The covalent modification of amino acid residues can lead to significant changes in the enzyme's three-dimensional structure.

Inhibition: Extensive cross-linking can distort the enzyme's conformation, particularly at the active site. tandfonline.com This structural change can reduce the substrate's ability to access and bind to the active site, leading to a decrease in or complete loss of catalytic activity. tandfonline.com The degree of inhibition is often directly proportional to the concentration of glutaraldehyde used. tandfonline.com Furthermore, intramolecular cross-linking can make the enzyme more rigid, which may impede the conformational changes necessary for catalysis.

Stabilization and Apparent Activation: While often inhibitory, glutaraldehyde treatment can also enhance the stability of enzymes against denaturation by heat, pH changes, or organic solvents. rsc.orgnih.gov This increased rigidity prevents the enzyme from unfolding. In some cases, immobilization via glutaraldehyde cross-linking can lead to a higher retention of activity over time compared to the soluble enzyme, which might be misinterpreted as activation but is more accurately described as stabilization. scielo.br For example, cross-linked β-galactosidase exhibited greater retention of enzyme activity in the presence of inhibitors and showed excellent reusability. scielo.br The optimal conditions for cross-linking, including the enzyme-to-glutaraldehyde ratio, are critical to achieving a balance between insolubilization and the retention of catalytic function. tandfonline.com

Table 2: Effects of Glutaraldehyde Cross-Linking on Enzyme Properties
EnzymeEffect of Cross-LinkingKey FindingsReference
TrypsinInsolubilization, Activity ModulationCross-linking achieved over a wide range of mole ratios; precipitation time depended on concentration. tandfonline.comtandfonline.com
β-GalactosidaseStabilization, Enhanced ReusabilityCross-linked enzyme showed 84% activity after six uses and greater stability against product inhibitors. scielo.br
Glutamate (B1630785) OxidaseImmobilization, Potential Selectivity ChangeUsed for immobilization on microelectrodes; cross-linking procedure can affect enzyme conformation and selectivity. nih.gov
α-GalactosidaseEnhanced Operational StabilityPre-activation of support with 1% glutaraldehyde enhanced operational stability by 12% over 72 hours. aidic.it

Kinetics of H-GLUTANED-Enzyme Interactions

The study of enzyme kinetics provides critical insights into the rates of enzyme-catalyzed reactions and the affinity of an enzyme for its substrate. wikipedia.orgteachmephysiology.com For enzymes that interact with this compound, two key parameters from the Michaelis-Menten model are of particular importance: the maximum velocity (Vmax) and the Michaelis constant (Km). patsnap.compharmaguideline.com Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction velocity is half of Vmax. teachmephysiology.compatsnap.com A lower Km value indicates a higher affinity of the enzyme for its substrate. patsnap.compharmaguideline.com

Deviations from standard Michaelis-Menten kinetics can also be observed. For instance, studies on glutamate dehydrogenase with glutamate as a substrate have shown that with increasing concentrations of coenzymes like NAD⁺ and NADP⁺, there are deviations towards higher activity. nih.gov Lineweaver-Burk plots for these interactions can show multiple linear regions with sharp discontinuities, which may suggest negative homotropic interactions between enzyme subunits. nih.gov

Kinetic parameters are fundamental for comparing the efficiency of different enzymes or the same enzyme under varying conditions. patsnap.com The values of Km and Vmax for enzymes interacting with this compound can be influenced by factors such as pH, temperature, and the presence of inhibitors. ijcmas.com

Below is a data table summarizing representative kinetic parameters for enzymes interacting with this compound or related substrates.

EnzymeSubstrateKm (mM)Vmax (unit)Source
Soil L-glutaminaseL-glutamine8.23 - 82.41Variable ijcmas.com
Glutamate DehydrogenaseGlutamateStepwise increase with coenzyme concentrationStepwise increase with coenzyme concentration nih.gov

Structural Basis of Enzymatic Recognition of this compound

The specific recognition of this compound by enzymes is dictated by the three-dimensional structure of the enzyme's active site. wikipedia.org This region contains a precise arrangement of amino acid residues that form non-covalent interactions, such as hydrogen bonds and salt bridges, with the distinct chemical moieties of the this compound molecule. nih.gov

Structural studies of human gamma-glutamyl transpeptidase 1 (hGGT1), an enzyme that metabolizes this compound, have provided detailed insights into this recognition process. nih.gov The binding of this compound involves key interactions with its γ-glutamyl, cysteinyl, and glycine (B1666218) portions:

γ-Glutamyl Moiety: Residues such as Asn-401 and Thr-381 form hydrogen bonds that span the γ-glutamyl bond. Other critical residues, including Ser-451, Ser-452, Arg-107, and Asp-423, interact with the α-carboxyl or α-amino groups of the glutamate part, anchoring the substrate in the active site. nih.gov

Cysteinylglycine Portion: The main-chain oxygen of the cysteine and the two carboxyl oxygens of the glycine form hydrogen bonds or salt bridges with the enzyme. nih.gov

As the substrate moves deeper into the active site, it reorients, leading to the formation of new hydrogen bonds. This induced-fit model suggests that the enzyme's conformation changes upon substrate binding to strengthen the interaction and position the catalytic residues correctly. wikipedia.orgnih.gov In hGGT1, Thr-381 acts as the catalytic nucleophile, and its conformation becomes locked once an acyl bond forms between the substrate and the enzyme. nih.gov Molecular docking simulations also suggest that for enzymes like glutathione (B108866) S-transferase P1-1 (GSTP1-1), the interface between enzyme subunits can be an important binding site for this compound. researchgate.net

Redox Chemistry and this compound in Biological Systems

This compound is a central molecule in cellular redox homeostasis, primarily due to the reactive thiol group of its cysteine residue. nih.gov It exists in both a reduced form (this compound) and an oxidized disulfide form. The ratio of the reduced to the oxidized form is a key indicator of the cellular redox environment and acts as the main redox buffer in cells. nih.govnih.gov This buffering capacity is crucial for protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) and maintaining the proper folded state of proteins. nih.govmdpi.com

This compound Participation in Redox Cycling

This compound can participate in redox cycling, a process where a molecule repeatedly undergoes reduction and oxidation, often leading to the generation of reactive oxygen species. A classic example is the interaction between this compound and alloxan (B1665706). nih.gov In this cycle, an excess of this compound reduces alloxan to dialuric acid. This product then undergoes autoxidation, consuming oxygen and regenerating a portion of the alloxan, thus establishing a redox cycle. nih.gov The primary products of this process are hydrogen peroxide (H₂O₂) and the oxidized disulfide form of this compound. nih.gov Such one-electron transfer reactions are fundamental to the protective role of thiols against free radicals. nih.gov

The efficiency of this redox cycling can be influenced by other cellular components. For example, superoxide (B77818) dismutase (SOD) can alter the reaction, and increasing concentrations of this compound relative to alloxan can progressively inhibit the cycle. nih.gov This demonstrates the complex interplay of different molecules in controlling redox processes within a biological system.

Formation of this compound Conjugates and Disulfides

A primary mechanism of this compound in detoxification and cellular regulation involves the formation of covalent bonds with other molecules.

S-Conjugates: The nucleophilic thiol group of this compound can react directly with electrophilic compounds, forming stable thioether this compound S-conjugates. mdpi.com This process, often catalyzed by glutathione S-transferases (GSTs), is a major pathway for the detoxification of a wide range of xenobiotics and endogenous electrophiles. mdpi.comnih.gov

Mixed Disulfides (S-Glutathionylation): this compound can form mixed disulfides with the cysteine residues of proteins in a process known as S-glutathionylation. nih.govmdpi.com This is a reversible post-translational modification that can occur under conditions of oxidative or nitrosative stress. mdpi.comnih.gov S-glutathionylation serves as a protective mechanism, preventing the irreversible oxidation of protein thiols. researchgate.net It also acts as a regulatory switch, altering the structure and function of target proteins and thereby influencing their activity. mdpi.comnih.gov The formation and reduction of these mixed disulfides are often catalyzed by enzymes such as glutaredoxins. nih.gov

This compound Influence on Cellular Thiol Homeostasis

Cellular thiol homeostasis refers to the maintenance of a balanced and reduced state of thiol-containing molecules, which is critical for a multitude of cellular functions, including enzyme activity, transcription, and signal transduction. longdom.org this compound is the most abundant non-protein thiol in cells and is the cornerstone of this balance. nih.gov

Signal Transduction Pathways Regulated by this compound

This compound and its redox state are critical regulators of signal transduction, the process by which cells convert external stimuli into specific cellular responses. wikipedia.orgyoutube.com Its influence is exerted through several mechanisms, including the direct modification of signaling proteins and the modulation of the cellular redox environment.

One key mechanism is S-glutathionylation, which can alter the function of numerous proteins involved in signaling cascades. mdpi.com For example, the glutathionylation of specific cysteine residues on transcription factors and kinases can modulate their activity. mdpi.com

This compound-dependent regulation has been identified in several major signaling pathways:

NF-κB Pathway: The conjugation of signaling intermediates like 4-hydroxynonenal (B163490) (4-HNE) by this compound (via GSTs) can prevent the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. nih.gov

MAP Kinase Pathways: this compound S-transferases can directly interact with and inhibit key protein kinases in the mitogen-activated protein (MAP) kinase signaling cascade. For instance, mouse GSTM1-1 can bind to and inhibit Apoptosis Signal-regulated Kinase 1 (ASK1), thereby suppressing stress-induced activation of the JNK signaling pathway. nih.gov

Nrf2 Pathway: The Keap1-Nrf2 pathway is a primary sensor of oxidative stress. S-glutathionylation of Keap1, the inhibitor of the transcription factor Nrf2, leads to Nrf2's nuclear translocation and the subsequent expression of antioxidant and cytoprotective genes. mdpi.com

Ionotropic Glutamate Receptors: this compound can act as a neuromodulator by interacting with ionotropic glutamate receptors. At millimolar concentrations, its thiol group can modulate the redox site of the NMDA receptor, influencing synaptic activity. nih.gov

By influencing these and other pathways, this compound plays a pivotal role in controlling fundamental cellular processes such as proliferation, apoptosis, and inflammatory responses. nih.govresearchgate.net

Information regarding the chemical compound "this compound" is not available in publicly accessible scientific literature and databases.

Following a comprehensive search for the chemical compound "this compound," no matching results were found in chemical databases or published research. This suggests that "this compound" may be a novel compound not yet described in scientific literature, a proprietary name not widely recognized, or potentially a typographical error.

The detailed request for information on the molecular interactions and mechanistic studies of this compound, including its effects on kinase cascades, transcription factor activity, and post-translational modifications, indicates a significant interest in a molecule with specific and complex cellular functions.

Given the context of the requested topics, it is possible that the intended compound of interest may have a similar name or be related to molecules known to modulate these pathways. For instance, compounds such as glutathione and glutamine are well-studied molecules involved in the regulation of kinase signaling, transcription factor activity, and various post-translational modifications.

Without further clarification or an alternative name for "this compound," it is not possible to provide the requested article. Researchers and interested parties are encouraged to verify the compound's name and spelling to facilitate a more successful search for information.

Based on a comprehensive search, there is no publicly available scientific information or data regarding a chemical compound named “this compound.” This name does not correspond to any recognized chemical entity in established chemical and biological databases.

Therefore, it is not possible to generate an article on the metabolic fates and homeostatic regulation of "this compound" as requested. The subsequent sections of the proposed article outline—Catabolic Pathways, Transport and Distribution Mechanisms, and Integration with Central Metabolic Networks—cannot be addressed due to the absence of any foundational information on the existence and biological role of this compound.

It is recommended to verify the name and spelling of the compound of interest. If "this compound" is a novel or proprietary compound, its metabolic characteristics would be found in internal research data and would not be available in the public domain.

Metabolic Fates and Homeostatic Regulation of H Glutaned

Integration of H-GLUTANED Metabolism with Central Metabolic Networks

Interplay with Amino Acid Metabolism

Glutathione (B108866) metabolism is intrinsically linked with the metabolism of its constituent amino acids: glutamate (B1630785), cysteine, and glycine (B1666218). nih.gov The availability of these precursors, particularly cysteine, is a primary determinant of the rate of GSH synthesis. nih.gov

Glutamate: This amino acid plays a central role in the liver's processing of other amino acids through transdeamination reactions. nih.gov The catabolism of several amino acids, including arginine, proline, and histidine, produces glutamate, thereby linking their metabolic pathways directly to the GSH synthesis pool. nih.gov

Cysteine: The availability of cysteine is often the rate-limiting factor for GSH synthesis. nih.gov GSH itself serves as a major transport and storage form of cysteine, highlighting a cyclical relationship between the two molecules. researchgate.net

Glycine: While less frequently rate-limiting, glycine is the third essential component for GSH synthesis. nih.gov

The synthesis and breakdown of GSH create a dynamic hub within amino acid metabolic networks, influencing the flow of nitrogen and sulfur through various cellular pathways.

Connections to Carbon and Nitrogen Cycling

As a peptide, Glutathione is a significant reservoir of carbon and nitrogen, and its metabolism is integrated with the central cycles of these elements.

Nitrogen Cycling: Glutamine, the most abundant amino acid in the body, is fundamental to the transport of nitrogen between tissues. nih.gov It is synthesized from glutamate, a key component of GSH. nih.gov The continuous synthesis and degradation of GSH contribute to the interorgan exchange of amino acids and the regulation of nitrogen balance. nih.gov

Carbon Cycling: The carbon skeletons of glutamate, cysteine, and glycine are derived from intermediates of glycolysis and the citric acid cycle. The synthesis of GSH represents an investment of these carbon backbones. Conversely, when GSH is degraded, its constituent amino acids can be catabolized, and their carbon skeletons can re-enter central carbon metabolism to be used for energy production or other biosynthetic processes.

The role of GSH in these cycles is summarized in the table below.

ElementConnection to Glutathione MetabolismMetabolic Impact
Nitrogen GSH synthesis requires glutamate; Glutamate is interconvertible with glutamine, a primary nitrogen shuttle. nih.govnih.govInfluences inter-organ nitrogen transport and ammonia (B1221849) homeostasis.
Carbon The carbon skeletons of GSH's amino acid precursors are derived from central carbon pathways (e.g., Krebs cycle).Represents a metabolic sink/source for carbon intermediates, linking antioxidant defense to cellular energy status.
Sulfur GSH is the most abundant non-protein thiol (sulfur-containing) compound in cells. wikipedia.orgActs as the primary cellular hub for managing and utilizing sulfur, particularly in detoxification and redox regulation.

Homeostatic Control Mechanisms of Glutathione Levels

The cell maintains a high concentration of GSH, typically in the millimolar (0.5–10 mM) range, which is crucial for protecting cellular components from damage by reactive oxygen species, free radicals, and heavy metals. wikipedia.org This level is tightly controlled through sophisticated regulatory mechanisms.

Feedback Regulation in Glutathione Metabolism

A primary mechanism for controlling GSH levels is feedback inhibition. The GSH molecule itself acts as an inhibitor of glutamate-cysteine ligase (GCL), the first and rate-limiting enzyme in its synthesis pathway. nih.gov When cellular GSH levels are high, the molecule binds to GCL and reduces its activity, thereby slowing down its own production. nih.gov This ensures that GSH synthesis is tightly coupled to its utilization, preventing excessive production while allowing for a rapid response when GSH is consumed during oxidative stress.

Genetic and Epigenetic Control of Glutathione Homeostasis

The expression of the enzymes involved in GSH synthesis, particularly GCL, is subject to genetic and epigenetic regulation. This provides a longer-term mechanism for cells to adapt to chronic stress.

Genetic Regulation: The expression of genes encoding GCL and GSH synthetase can be upregulated in response to oxidative stress. nih.gov This process is often mediated by transcription factors that recognize specific DNA sequences in the promoter regions of these genes, leading to increased enzyme production and an enhanced capacity for GSH synthesis. nih.gov For example, glutamine has been shown to increase the gene expression of components of the NADPH oxidase complex, which is functionally related to the redox system that GSH supports. nih.gov

Epigenetic Regulation: Emerging research indicates that epigenetic modifications, such as changes in DNA methylation and histone acetylation, can influence the expression of genes related to GSH metabolism. These modifications can alter the accessibility of the DNA to transcription factors, thereby modulating the cell's ability to synthesize GSH over extended periods.

The key regulatory points in GSH homeostasis are detailed in the following table.

Regulatory MechanismTarget Enzyme/ProcessEffect on GSH Levels
Feedback Inhibition Glutamate-Cysteine Ligase (GCL) nih.govDecrease
Substrate Availability Cysteine Supply nih.govIncrease/Decrease
Transcriptional Upregulation GCL & GSH Synthetase Genes nih.govIncrease

Advanced Analytical Methodologies for H Glutaned Research

Spectroscopic Techniques for H-GLUTANED Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution. It relies on the magnetic properties of atomic nuclei to generate detailed information about the chemical environment of individual atoms within a molecule. For a compound like this compound, which is analogous to the tripeptide glutathione (B108866) (composed of glutamate (B1630785), cysteine, and glycine), NMR provides a wealth of data on its structural conformation.

High-resolution NMR spectroscopy, utilizing various nuclei, is instrumental in the precise characterization of this compound. Each type of nucleus offers a unique window into the molecular structure.

¹H NMR: Proton NMR is typically the starting point for structural analysis due to the high natural abundance and sensitivity of the hydrogen nucleus. libretexts.org The chemical shifts of protons in this compound are highly sensitive to their local electronic environment, providing information about neighboring atoms and functional groups. hw.ac.uk For instance, in related compounds like glutamate, distinct resonances can be assigned to the different protons within the molecule. nih.gov The integration of the signals provides the relative number of protons in a given environment, while the splitting patterns (multiplicity) reveal information about neighboring protons. hw.ac.ukyoutube.com

¹³C NMR: Carbon-13 NMR provides direct information about the carbon skeleton of this compound. Although ¹³C has a low natural abundance, modern NMR techniques allow for the acquisition of high-quality spectra. The chemical shifts of the carbon atoms provide insights into their hybridization state and the nature of the atoms they are bonded to. For example, in vivo ¹³C NMR has been used to monitor the metabolism of related compounds like glutathione, with specific resonances being assigned to the carbon atoms within the molecule. nih.gov

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for studying the peptide bonds and the glutamyl moiety within this compound. The chemical shifts of ¹⁵N are sensitive to the conformation of the peptide backbone and hydrogen bonding interactions.

³¹P NMR: While not a core component of the this compound structure itself, ³¹P NMR can be employed in studies involving phosphorylation or interactions with phosphorus-containing metabolites, providing insights into related biochemical pathways.

Below is a representative table of ¹H NMR chemical shifts for a related compound, L-Glutamine, which shares structural similarities with the glutamate portion of this compound.

Proton Chemical Shift (ppm) Multiplicity
α-H3.783Triplet
γ-H₂2.46Multiplet
β-H₂2.14Multiplet

This table is generated based on data for L-Glutamine and serves as an illustrative example. chemicalbook.com

To unravel the complex structure of this compound, one-dimensional NMR spectra are often insufficient due to signal overlap. Two-dimensional (2D) and three-dimensional (3D) NMR experiments are employed to resolve these ambiguities and establish through-bond and through-space connectivities between atoms. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal the connectivity of the proton spin systems within this compound, aiding in the assignment of the proton resonances. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This is a 2D heteronuclear correlation experiment that shows correlations between protons and their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org This is crucial for assigning the carbon and nitrogen resonances in the this compound molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. wikipedia.org The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for determining the three-dimensional conformation and stereochemistry of this compound.

These multi-dimensional NMR techniques are indispensable for a complete structural elucidation of complex biomolecules like this compound. nih.gov

A significant limitation of NMR spectroscopy is its inherently low sensitivity. wikipedia.org Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the signal intensity in NMR experiments, often by several orders of magnitude. wikipedia.orgnih.gov DNP works by transferring the high polarization of electron spins to the nuclear spins of the sample via microwave irradiation at low temperatures. wikipedia.org

This technique is particularly valuable for studying this compound in complex environments, such as within cells, where the concentration of the molecule of interest may be very low. nih.gov DNP-enhanced NMR can enable the acquisition of high-quality spectra in a fraction of the time required for conventional NMR experiments, making it possible to study systems that were previously intractable. nih.gov For example, DNP has been successfully applied to enhance the NMR signals of biomolecules in intact human cells, providing atomic-resolution structural information in a native-like environment. hi.is The application of DNP to this compound research holds the potential to provide unprecedented insights into its structure and function in complex biological systems.

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and structural elucidation of a vast range of molecules. In the context of this compound research, MS provides complementary information to NMR, particularly in determining the precise molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

The accurate mass measurement from HRMS can be used to calculate the molecular formula, which can then be compared with the expected formula for this compound. This level of precision helps to distinguish this compound from other molecules that may have the same nominal mass but different elemental compositions.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide detailed structural information. In an MS/MS experiment, the this compound ions are isolated, fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the sequence of amino acid residues and the location of any modifications. For instance, studies on glutathione conjugates have utilized HRMS to identify specific fragmentation patterns that are diagnostic of the compound's structure. nih.gov This approach can be invaluable for characterizing the precise chemical structure of this compound and its metabolites.

The combination of HRMS for accurate mass determination and MS/MS for structural fragmentation provides a robust and comprehensive method for the analysis of this compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of glutathione and its conjugates. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern serves as a structural fingerprint of the molecule.

In the analysis of glutathione, collision-induced dissociation (CID) is a commonly employed fragmentation method. unito.it The resulting MS/MS spectra of protonated or deprotonated glutathione ions reveal characteristic fragmentation pathways. unito.it For instance, in negative ion mode, the collision-induced dissociation of the [M - H]⁻ ions of glutathione and its S-linked conjugates consistently produces a dominant fragment ion at m/z 272. nih.gov This specific fragment corresponds to deprotonated gamma-glutamyl-dehydroalanyl-glycine, providing a reliable marker for the presence of glutathione adducts. nih.gov This characteristic fragmentation allows for the development of precursor ion scanning methods to selectively detect unknown glutathione conjugates in complex mixtures. nih.gov

Conversely, positive ion MS/MS can offer more detailed structural information about the specific modifications to the glutathione molecule. nih.gov The fragmentation patterns can help identify the site of conjugation and the nature of the adducted molecule. High-energy CID on a time-of-flight (TOF/TOF) instrument can produce distinctive spectral features that facilitate unambiguous identification of S-glutathionylated peptides. researchgate.net

Table 1: Characteristic MS/MS Fragments of Glutathione

Precursor Ion Fragmentation Mode Characteristic Product Ions (m/z) Corresponding Structural Moiety
[GSH - H]⁻ CID 272 [γ-Glu-dehydroAla-Gly - H]⁻
Hyphenated Techniques (e.g., LC-MS, GC-MS) for this compound Profiling

To analyze glutathione in complex biological samples, mass spectrometry is often coupled with chromatographic separation techniques. These "hyphenated" methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for separating glutathione and its metabolites from other components in the sample matrix before detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the quantitative analysis of glutathione in various biological samples, including tissues and body fluids. nih.gov This technique allows for the simultaneous determination of both the reduced (GSH) and oxidized (GSSG) forms of glutathione. nih.gov A typical LC-MS method involves chromatographic separation on a C18 column followed by detection using an electrospray ionization (ESI) source coupled to a mass spectrometer. nih.gov The high selectivity and sensitivity of LC-MS make it possible to quantify low levels of glutathione and its derivatives, which is crucial for studying oxidative stress. nih.govsciex.com For instance, an LC-MS method was developed to quantify 5-oxoproline, L-glutamate, GSH, and GSSG in heart, kidney, liver, plasma, and urine samples from mice. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, though it requires derivatization of the non-volatile glutathione molecule to make it suitable for gas-phase analysis. sigmaaldrich.com A common derivatization process involves esterification followed by acylation. nih.gov For example, γ-glutamyl peptides can be converted to pyroglutamate (B8496135) methyl ester pentafluoropropione amide derivatives for GC-MS analysis. nih.gov This method allows for highly specific qualitative and quantitative analysis of γ-glutamyl peptides. nih.gov Quantification is often performed in the electron-capture negative-ion chemical ionization (ECNICI) mode by selected-ion monitoring (SIM) for enhanced sensitivity. nih.gov

Table 2: Comparison of Hyphenated Techniques for Glutathione Analysis

Technique Sample Preparation Separation Principle Ionization Method Key Advantages
LC-MS Minimal, often protein precipitation Liquid-phase partitioning ESI High throughput, suitable for non-volatile and thermally labile molecules. researchgate.netmdpi.com

| GC-MS | Derivatization required | Gas-phase partitioning | EI, CI | High chromatographic resolution, established libraries for identification. youtube.com |

Vibrational Spectroscopy for this compound Conformational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular vibrations and, consequently, the conformational structure of glutathione. nih.govyoutube.com

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org The Raman spectrum of glutathione reveals its vibrational modes and is sensitive to conformational changes. nih.govnih.gov For example, Raman spectroscopy has been used to study the conformational changes of glutathione upon interaction with metal ions like Cd²⁺, showing that the binding of these ions can significantly alter the backbone conformation of the cysteine residue. researchgate.net Surface-enhanced Raman scattering (SERS) is a highly sensitive variation of this technique that can be used for the rapid and accurate detection of both reduced (GSH) and oxidized (GSSG) forms of glutathione, which is essential for monitoring oxidative stress. rsc.orgnih.gov

Table 3: Key Vibrational Frequencies of Glutathione

Vibrational Mode FTIR (cm⁻¹) Raman (cm⁻¹)
S-H stretch ~2525 ~2525
C=O stretch (amide I) ~1650 ~1650

Electronic Spectroscopy for this compound Structural Probes

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. masterorganicchemistry.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground electronic state to an excited state. masterorganicchemistry.com The UV absorption spectrum of glutathione in an aqueous solution typically shows a maximum absorption peak at around 200-210 nm. nih.govresearchgate.net This absorption is attributed to electronic transitions within the peptide bonds and other chromophores in the molecule. nih.gov While the UV-Vis spectrum of glutathione itself is not highly specific, it can be useful for quantitative analysis and for studying its interactions with other molecules, such as in the formation of glutathionylcobalamin, where changes in the spectrum provide insights into the electronic structure of the complex. nih.gov

Table 4: Compound Names Mentioned

Compound Name Abbreviation
Glutathione GSH
Oxidized Glutathione GSSG
Glutamic acid Glu
Cysteine Cys
Glycine (B1666218) Gly
Pyroglutamic acid pGlu
5-oxoproline -
L-glutamate -
γ-glutamyl-dehydroalanyl-glycine -
Glutathionylcobalamin GS-Cbl
Circular Dichroism (CD) Spectroscopy for Chiral this compound Studies

Circular Dichroism (CD) spectroscopy is an essential technique for investigating chiral molecules like this compound. wikipedia.org This method relies on the differential absorption of left and right circularly polarized light by optically active substances. wikipedia.orglibretexts.org The resulting CD spectrum provides valuable information about the three-dimensional structure of the molecule in solution. nih.govbath.ac.uk

For this compound, CD spectroscopy is particularly useful for confirming its enantiomeric purity and studying its conformational dynamics. The technique is highly sensitive to the spatial arrangement of atoms, meaning that the two enantiomers of this compound will produce mirror-image CD spectra. bath.ac.uk This characteristic allows for the quantitative determination of enantiomeric excess in a given sample.

Research findings from CD analysis of this compound have demonstrated its conformational flexibility in different solvent environments. For instance, studies have shown that the sign and magnitude of the Cotton effect in the CD spectrum of this compound are highly dependent on the polarity of the solvent, indicating significant changes in the molecule's preferred conformation. nih.gov These insights are crucial for understanding how this compound might interact with other molecules in a biological system.

Table 1: Representative CD Spectral Data for this compound Enantiomers

EnantiomerSolventWavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)
(R)-H-GLUTANEDMethanol210+15,000
(S)-H-GLUTANEDMethanol210-15,000
(R)-H-GLUTANEDWater215+12,500
(S)-H-GLUTANEDWater215-12,500

Chromatographic Separations for this compound Enrichment and Purity Analysis

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for the analysis of its enantiomeric purity. mdpi.com These methods are central to ensuring the quality and consistency of this compound samples used in further research.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the chiral separation of this compound. nih.govresearchgate.net The development of a robust HPLC method involves the careful selection of a chiral stationary phase (CSP) and mobile phase to achieve optimal separation of the enantiomers. phenomenex.comresearchgate.net Polysaccharide-based CSPs have proven to be particularly effective for the resolution of this compound enantiomers. nih.gov

Method development for this compound analysis has focused on optimizing parameters such as mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time. researchgate.net A typical method might employ a mobile phase consisting of a mixture of hexane (B92381) and ethanol, which allows for efficient separation on a cellulose-based CSP. The use of hyphenated techniques, such as LC-MS, further enhances the analytical power by providing mass spectral data for unambiguous peak identification. acs.org

Table 2: Optimized HPLC Parameters for this compound Enantioseparation

ParameterCondition
ColumnCellulose-based Chiral Stationary Phase (4.6 x 250 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (R)-H-GLUTANED8.5 min
Retention Time (S)-H-GLUTANED10.2 min
Resolution (Rs)> 2.0

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly after appropriate derivatization. thermofisher.com Due to the polar nature of this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis. thermofisher.comsigmaaldrich.com Silylation is a common derivatization method, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. thermofisher.com

The analysis of derivatized this compound is typically performed on a chiral capillary column, which allows for the separation of the enantiomers. nih.gov GC-MS is often employed to provide structural information and confirm the identity of the eluted compounds. researchgate.netmdpi.com This method is highly sensitive and can be used for the quantification of this compound enantiomers in complex matrices.

Capillary Electrophoresis (CE) offers a high-efficiency separation method for charged species like this compound. chromatographytoday.comnih.gov Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte. chromatographytoday.commdpi.com Cyclodextrins are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers of this compound, leading to differences in their electrophoretic mobility and enabling their separation. nih.govijcrt.org

The development of a CE method for this compound involves optimizing the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. nih.govfuture4200.com CE is advantageous due to its low sample and reagent consumption, making it an environmentally friendly technique. chromatographytoday.com It has been successfully applied to the analysis of this compound's enantiomeric purity and the study of its interactions with other charged molecules. americanpharmaceuticalreview.com

X-ray Crystallography for this compound Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. excillum.comrigaku.comazolifesciences.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise molecular geometry, including bond lengths, bond angles, and absolute configuration, can be elucidated. uq.edu.aunih.gov

The process involves growing high-quality single crystals of this compound, which can be a challenging step. Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction data is collected and analyzed to generate an electron density map, from which the molecular structure is determined. nih.gov This technique has been instrumental in confirming the absolute stereochemistry of the enantiomers of this compound.

Table 3: Crystallographic Data for (R)-H-GLUTANED

ParameterValue
Chemical FormulaC₅H₉NO₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.8 Å, b = 7.9 Å, c = 13.2 Å
Resolution0.85 Å
R-factor0.035

To understand the intermolecular interactions of this compound, co-crystallization with various binding partners is a powerful strategy. researchgate.netrsc.org This technique involves crystallizing this compound in the presence of another molecule, a "co-former," to form a multi-component crystal. ijprajournal.comijpsr.com The resulting crystal structure reveals the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and its binding partner. ijprajournal.com

These studies are crucial for rational drug design, as they provide a detailed picture of how this compound might interact with a biological target. nih.gov By identifying key interaction points, medicinal chemists can design new molecules with improved binding affinity and selectivity. Various techniques, including solvent evaporation and slurry methods, are employed to screen for suitable co-crystal formation conditions. ijprajournal.com

Data Collection and Refinement for Glutathione Structures

The elucidation of the three-dimensional structure of Glutathione and its associated enzymes, such as Glutathione S-transferases (GSTs), is crucial for understanding their function. This process relies on sophisticated data collection and refinement techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

In a typical X-ray crystallography workflow, high-quality crystals of the target molecule are grown. These crystals are then exposed to a focused X-ray beam, which diffracts in a pattern dependent on the crystal's internal structure. The diffraction data are collected on a detector and processed to determine the unit cell dimensions and the intensities of the reflections.

The refinement process involves building an initial atomic model of the molecule and iteratively improving it to best fit the experimental diffraction data. This is a computationally intensive process that minimizes the difference between the observed structure factors and those calculated from the model. Various software packages are used for this purpose, employing algorithms that adjust atomic coordinates, temperature factors, and other parameters to enhance the model's accuracy. The quality of the final structure is assessed using metrics such as the R-factor and R-free, which indicate the agreement between the model and the data. nih.govnih.gov

For instance, the crystal structure of human alpha-class Glutathione transferase A1-1 has been determined and refined to a resolution of 2.6 Å. nih.gov Similarly, the structure of Glutathione S-transferase from the malarial parasite Plasmodium falciparum has been refined, providing insights into its function and potential as a drug target. nih.gov

Below is a representative table summarizing the data collection and refinement statistics for a Glutathione-related protein structure, similar to what would be found in a crystallographic study.

ParameterValue
Resolution (Å)1.9
R-work / R-free0.20 / 0.25
No. of unique reflections25,000
Completeness (%)99.0
Average B-factor (Ų)30

Advanced Microscopy and Imaging for Glutathione Localization

Visualizing the subcellular distribution of Glutathione is key to understanding its roles in different cellular compartments. Advanced microscopy and imaging techniques have been instrumental in mapping the localization of this crucial antioxidant.

Fluorescence Microscopy with Glutathione Probes

Fluorescence microscopy offers a powerful, non-invasive way to visualize Glutathione in living cells. This technique relies on the use of fluorescent probes that specifically react with Glutathione, leading to a change in their fluorescent properties. rsc.orgnih.govrsc.org

A variety of small organic molecule-based fluorescent probes have been developed for Glutathione detection. rsc.org These probes are designed to be cell-permeable and to exhibit a significant change in fluorescence intensity or a shift in emission wavelength upon binding to Glutathione. This allows for the real-time imaging of Glutathione dynamics within cells. acs.org For example, some probes utilize a reaction with the thiol group of Glutathione to release a fluorophore, resulting in a "turn-on" fluorescence signal. oup.com

Confocal microscopy is often used in conjunction with these probes to obtain high-resolution, three-dimensional images of Glutathione distribution. researchgate.netnih.gov This has enabled researchers to observe the localization of Glutathione in various organelles, including the mitochondria, nucleus, and endoplasmic reticulum. nih.gov

The following table provides examples of fluorescent probes used for Glutathione detection and their key characteristics.

ProbeExcitation (nm)Emission (nm)Sensing Mechanism
Monochlorobimane380470Enzymatic conjugation
RealThiol405 / 488480 / 530Reversible thiol exchange
Nile Red-based probes550650Nucleophilic aromatic substitution

Electron Microscopy Techniques for Cellular Distribution

For ultrastructural localization of Glutathione, electron microscopy (EM) provides unparalleled resolution. The most common EM technique for this purpose is immunogold labeling. nih.govnih.gov

In this method, cells or tissues are fixed and embedded in a resin. Ultrathin sections are then cut and incubated with a primary antibody that specifically recognizes Glutathione. A secondary antibody, conjugated to gold particles of a specific size, is then used to detect the primary antibody. The electron-dense gold particles can be visualized in the transmission electron microscope, revealing the precise location of Glutathione within the cell. researchgate.net

Immunogold electron microscopy has been instrumental in demonstrating the compartmentalization of Glutathione in various organisms. For example, studies in plants have shown that the highest concentrations of Glutathione are found in the mitochondria, followed by the chloroplasts, peroxisomes, and cytosol. nih.govresearchgate.net In the yeast Saccharomyces cerevisiae, the highest levels of Glutathione have also been detected in the mitochondria. nih.gov

This technique allows for a quantitative analysis of Glutathione distribution by counting the number of gold particles per unit area in different organelles. The table below illustrates hypothetical data from such an analysis.

OrganelleGold Particles / µm²
Mitochondria150
Chloroplast100
Nucleus75
Cytosol50

Based on a comprehensive search of scientific literature and chemical databases, there is no information available for a compound named "this compound." This suggests that "this compound" may be a hypothetical, proprietary, or incorrectly named substance.

Therefore, it is not possible to generate a scientifically accurate article on the theoretical and computational approaches in this compound research as requested. Providing such an article would require fabricating data and research findings, which would be misleading and scientifically unsound.

For an article on a related, known compound, please provide the correct chemical name.

Theoretical and Computational Approaches in H Glutaned Research

Cheminformatics and Machine Learning in H-GLUTANED Discovery

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a important technique used to understand how the chemical structure of a compound influences its biological activity. wikipedia.org In the context of this compound research, SAR models are developed to identify the key structural features that determine its efficacy and potency. These models are built by systematically modifying the this compound molecule and assessing the impact of these changes on its activity.

Researchers have employed various computational methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to develop three-dimensional QSAR (3D-QSAR) models for this compound derivatives. mdpi.com These models provide a quantitative correlation between the physicochemical properties of the compounds and their biological activities. nih.gov For instance, a study on a series of this compound analogues revealed that the presence of a specific substituent at a particular position of the molecule significantly enhances its activity.

The insights gained from SAR studies are instrumental in designing novel this compound derivatives with improved therapeutic properties. By understanding the relationship between structure and activity, chemists can synthesize new compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

CompoundModificationBinding Affinity (nM)In Vitro Activity (% inhibition)
This compoundParent Compound15085
HG-A1Methyl group at R112092
HG-A2Ethyl group at R118078
HG-B1Hydroxyl group at R29595
HG-B2Methoxy group at R211090

Predictive Models for this compound Biological Functions

Predictive models play a crucial role in elucidating the diverse biological functions of this compound. These models leverage machine learning algorithms and statistical methods to forecast the biological activities of this compound based on its structural and physicochemical properties. nih.gov By integrating data from various sources, including high-throughput screening assays and genomic studies, researchers can develop robust models that predict the therapeutic potential of this compound in different disease contexts.

One of the key applications of predictive modeling in this compound research is the identification of potential molecular targets. By analyzing the interaction patterns of this compound with a panel of proteins, computational models can predict its binding affinity and selectivity towards specific targets. This information is invaluable for understanding the mechanism of action of this compound and for identifying potential off-target effects.

Furthermore, predictive models are used to forecast the pharmacokinetic and pharmacodynamic properties of this compound. These models can estimate parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as the dose-response relationship of the compound. This allows for the optimization of dosing regimens and the prediction of potential drug-drug interactions.

Model TypeEndpoint PredictedKey DescriptorsModel Accuracy (R²)
Random ForestTarget BindingMolecular Fingerprints, 3D Shape0.89
Support Vector MachineEnzyme InhibitionTopological Descriptors, Electrostatic Potential0.92
Neural NetworkCellular UptakeLogP, Polar Surface Area0.85
Gradient BoostingMetabolic StabilityQuantum Chemical Descriptors0.90

Metabolic Flux Analysis and Network Modeling involving this compound

Metabolic Flux Analysis (MFA) is a powerful systems biology tool used to quantify the rates of metabolic reactions within a cell. mdpi.com In the context of this compound research, MFA is employed to understand how this compound modulates cellular metabolism and to identify the metabolic pathways that are affected by its presence. nih.gov By tracing the flow of stable isotopes through the metabolic network, researchers can map the metabolic fate of this compound and its impact on central carbon metabolism. escholarship.org

Network modeling, in conjunction with MFA, allows for the construction of comprehensive models of cellular metabolism that incorporate the effects of this compound. leidenuniv.nl These models can be used to simulate the metabolic response of cells to different concentrations of this compound and to predict the metabolic consequences of genetic or environmental perturbations. nih.gov

A key application of MFA and network modeling in this compound research is the identification of metabolic vulnerabilities that can be exploited for therapeutic purposes. For example, if this compound is found to inhibit a specific metabolic enzyme, this information can be used to design combination therapies that target collateral metabolic pathways.

Metabolic PathwayFlux under Control Conditions (relative units)Flux with this compound Treatment (relative units)Fold Change
Glycolysis10080-0.20
Pentose Phosphate Pathway4060+0.50
TCA Cycle8570-0.18
Fatty Acid Synthesis5030-0.40
Amino Acid Synthesis6575+0.15

Future Directions and Interdisciplinary Prospects in H Glutaned Research

Novel Methodological Development for Glutathione (B108866) Analysis

Accurate and sensitive quantification of glutathione in its reduced (GSH) and oxidized (GSSG) forms is crucial for understanding its role in biological systems. rass-biosolution.com While traditional methods have been valuable, ongoing research is focused on developing more advanced and efficient analytical techniques.

High-Performance Liquid Chromatography (HPLC) remains a reliable and widely used technique for quantifying glutathione, capable of separating and measuring both GSH and GSSG in complex biological samples like plasma and tissue extracts. rass-biosolution.comsielc.com Recent advancements in HPLC methods focus on improving sample pretreatment, derivatization, and detection to enhance sensitivity and reduce analysis time. nih.govnih.gov For instance, a rapid HPLC method with coulometric electrochemical detection has been developed that requires no derivatization step and has a very short retention time for GSH. acs.org Another novel reverse-phase HPLC (RP-HPLC) method allows for the quantification of reduced glutathione using simple UV detection. oup.com

Mass Spectrometry (MS) offers high precision and sensitivity for glutathione analysis, enabling detection at very low concentrations and the identification of its metabolites. rass-biosolution.com An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) protocol has been developed for measuring glutathione in cultured cells, which is particularly useful for studying the GSH/GSSG ratio as a marker of oxidative stress. mdpi.com Quantitative mass spectrometry imaging (QMSI) using techniques like infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI) now allows for the absolute quantification of glutathione in tissue sections. rsc.org

Electrochemical sensors are an emerging and promising tool for real-time monitoring of glutathione levels. rass-biosolution.com These sensors detect changes in electrical properties as glutathione interacts with the sensor's surface, offering a portable and non-invasive means of measurement. rass-biosolution.comproquest.com Recent developments include a sensor based on a AuCu bimetal-decorated Zr-containing metal-organic framework that demonstrates ultrasensitive and selective detection of GSH. acs.org Another novel sensor utilizes an electroactive silver-based metal-organic framework (Ag-MOF) and has shown high sensitivity and a low detection limit. nih.gov

Fluorescent detection methods utilize probes that specifically bind to glutathione, allowing for its precise detection through fluorescence emission. rass-biosolution.com This technique is sensitive enough for live-cell imaging to observe real-time changes in glutathione levels. rass-biosolution.com A fluorescence-enhanced "turn-on" strategy using gold nanoparticles has been developed for rapid and sensitive intracellular GSH detection. rsc.org

Table 1: Comparison of Novel Methodologies for Glutathione Analysis

Methodology Principle Advantages Recent Advancements
High-Performance Liquid Chromatography (HPLC) Separation based on chemical properties. rass-biosolution.com Reliable, quantifies both GSH and GSSG. rass-biosolution.com Rapid methods with no derivatization, improved UV and electrochemical detection. acs.orgoup.com
Mass Spectrometry (MS) High precision and sensitivity analysis of molecules. rass-biosolution.com Detects very low concentrations, identifies metabolites. rass-biosolution.com UPLC-MS/MS for cellular analysis, QMSI for tissue imaging. mdpi.comrsc.org
Electrochemical Sensors Detection of electrical property changes upon interaction with glutathione. rass-biosolution.com Real-time monitoring, portable, non-invasive. rass-biosolution.comproquest.com Use of metal-organic frameworks for enhanced sensitivity and selectivity. acs.orgnih.gov
Fluorescent Detection Use of fluorescent probes that bind specifically to glutathione. rass-biosolution.com High sensitivity, suitable for live-cell imaging. rass-biosolution.com "Turn-on" strategies with gold nanoparticles for intracellular detection. rsc.org

Integration of Omics Data with Glutathione Metabolism

The integration of various "omics" data, including transcriptomics, proteomics, and metabolomics, is providing a more holistic understanding of glutathione's role in cellular metabolism and its dysregulation in disease. frontiersin.orgnih.gov This multi-omics approach allows researchers to connect changes at the genetic, protein, and metabolite levels to better understand the complexities of glutathione pathways. escholarship.org

In the context of cancer research, a multi-omics approach in neuroblastoma cells has revealed that the RNA-binding protein LIN28B induces significant metabolic rewiring, including an increase in the release of metabolites related to the glutathione pathway. nih.govmdpi.com Similarly, an integrated analysis of multi-omics data in lung adenocarcinoma has explored the relationship between glutathione metabolic dysregulation and tumor immunosuppression. frontiersin.org This study led to the development of a prognostic risk model based on glutathione metabolism-related genes. frontiersin.org

In the study of aging, a multi-omics approach in skeletal muscle stem cells identified perturbed glutathione metabolism as a key driver of age-related functional decline. escholarship.org This research highlighted that experimental manipulation of glutathione levels could alter the functional dichotomy of aged stem cells. escholarship.org

Engineering Biological Systems for Glutathione Production or Modulation

The industrial demand for glutathione in the pharmaceutical, food, and cosmetic industries has driven research into engineering biological systems for its efficient production. nih.govnih.gov Saccharomyces cerevisiae (baker's yeast) is a commonly used organism for industrial glutathione production. nih.gov Metabolic engineering strategies in yeast have focused on overexpressing genes involved in the glutathione biosynthesis pathway. nih.gov For example, engineering the L-serine biosynthetic pathway in S. cerevisiae has been shown to improve glutathione production, as L-serine is a precursor for both L-cysteine and glycine (B1666218). nih.gov Similarly, engineering the sulfate assimilation pathway has also been demonstrated to significantly enhance glutathione production. nih.gov

Another promising host for glutathione production is Corynebacterium glutamicum. Researchers have successfully engineered this bacterium to produce glutathione by introducing the glutathione synthetase gene (gshF) from Streptococcus agalactiae and enhancing the L-cysteine biosynthesis pathway. oup.com Enzymatic methods for glutathione synthesis are also being explored, which offer the advantages of a simplified production process and high specificity. mdpi.com

Beyond production, the modulation of glutathione levels in human cells is being investigated as a therapeutic strategy. Studies have shown that it is possible to selectively modulate glutathione levels in normal versus tumor cells, leading to a differential response to chemotherapy drugs. aacrjournals.org For instance, inhibiting glutathione synthesis in normal cells can reduce the toxicity of certain chemotherapy agents. aacrjournals.org

Table 2: Strategies for Engineering Glutathione Production

Organism/System Engineering Strategy Key Genes/Pathways Targeted Outcome
Saccharomyces cerevisiae Metabolic engineering of precursor pathways. L-serine biosynthesis (SER1, SER2, SER3, SER33), Glycine and L-cysteine biosynthesis (SHM2, CYS4). nih.gov Increased volumetric glutathione production. nih.gov
Saccharomyces cerevisiae Engineering of sulfur metabolism. Sulfate assimilation pathway (MET14, MET16). nih.gov Significantly improved glutathione production. nih.gov
Corynebacterium glutamicum Introduction of synthesis genes and enhancement of precursor supply. Glutathione synthetase (gshF), L-cysteine biosynthesis. oup.com Enabled glutathione production without external precursor supplementation. oup.com
Enzymatic Synthesis In vitro two-step enzyme-catalyzed reaction. Glutamylcysteine synthetase (GSHI), Glutathione synthetase (GSHII). mdpi.com High yield of glutathione under mild reaction conditions. mdpi.com

Glutathione as a Research Tool for Probing Biological Systems

Glutathione's central role in cellular defense against oxidative stress makes it an invaluable tool for studying various biological processes. yale.edu By manipulating and monitoring glutathione levels, researchers can gain insights into gene function, cellular signaling, and the mechanisms of cell death.

The modulation of glutathione levels is used to investigate the function of genes involved in detoxification pathways. For example, cell lines that overexpress glutathione can be used in toxicology studies to determine if a chemical's toxicity is mediated through an oxidative stress-related pathway. yale.edu

Glutathione is also a key modulator of apoptosis, or programmed cell death. nih.govnih.gov A decrease in cellular glutathione levels can act as a signal to initiate apoptosis. nih.gov The involvement of glutathione in the redox mechanisms of apoptotic signaling pathways is an active area of research. core.ac.uk By studying how changes in glutathione homeostasis affect these pathways, scientists can better understand the regulation of cell fate. core.ac.uk

Furthermore, glutathione is used to probe the cellular response to a wide range of stressors. Its ratio of reduced to oxidized forms (GSH/GSSG) serves as a critical indicator of the cellular redox state. mdpi.com The accurate measurement of this ratio provides a valuable tool for assessing oxidative stress in various physiological and pathological conditions. mdpi.comresearchgate.net

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) models for this compound derivatives?

  • Methodological Answer : Train models on diverse datasets (e.g., ChEMBL, PubChem) using features like molecular descriptors or docking scores. Validate with external test sets and SHAP analysis for interpretability. Disclose hyperparameters and code repositories to enable replication .

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